HDAC Subtype Selectivity: Tucidinostat Spares Class IIa HDACs, Unlike Pan-HDAC Inhibitors
Tucidinostat demonstrates a narrow subtype selectivity profile, potently inhibiting Class I HDACs (HDAC1/2/3) and Class IIb HDAC10 (IC50 range 67–160 nM), while exhibiting no measurable activity against Class IIa HDACs (HDAC4, 5, 6, 7, 9; all IC50 >30 µM). [1] In contrast, vorinostat and belinostat are pan-HDAC inhibitors that non-selectively target multiple HDAC classes including Class IIa enzymes. [2] This selectivity profile represents a fundamental pharmacological distinction that may contribute to differential cellular effects and the observed safety profile. [3]
| Evidence Dimension | HDAC isoform inhibition profile |
|---|---|
| Target Compound Data | HDAC1 IC50=95 nM; HDAC2 IC50=160 nM; HDAC3 IC50=67 nM; HDAC10 IC50=78 nM; HDAC8 IC50=733 nM; HDAC11 IC50=432 nM; HDAC4/5/6/7/9 IC50 >30 µM |
| Comparator Or Baseline | Vorinostat/Belinostat: Pan-HDAC inhibitors targeting Class I, IIa, IIb, and IV HDACs; Romidepsin: Class I selective but cyclic depsipeptide with intravenous administration |
| Quantified Difference | >300-fold selectivity window for Class I/IIb versus Class IIa HDACs |
| Conditions | In vitro enzymatic inhibition assays using recombinant human HDAC isoforms |
Why This Matters
This selectivity profile distinguishes tucidinostat from pan-HDAC inhibitors and supports its classification as a subtype-selective agent for studies where broad HDAC inhibition is not desirable.
- [1] Bertin Bioreagent. Chidamide - CAT N°: 13686. Technical Datasheet. IC50 values and selectivity data. View Source
- [2] Bondarev AD, Attwood MM, Jonsson J, et al. Recent histone deacetylase inhibitors in cancer therapy. Cancer. 2023;129(21):3372-3380. Table 3: Inhibitors of acylation erasers entering clinical trials. View Source
- [3] Sun Y, Hong JH, Ning Z, et al. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment. Front Pharmacol. 2022;13:932914. View Source
